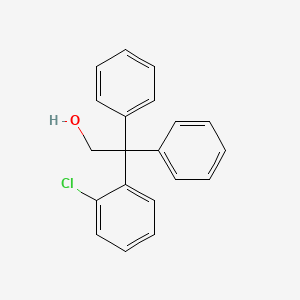
(2-Chlorotrityl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chlorotrityl)methanol is an organic compound widely used in various chemical processes. It is known for its role as a protecting group in peptide synthesis and other organic synthesis applications. The compound is characterized by the presence of a trityl group, which is a triphenylmethyl moiety, attached to a methanol molecule with a chlorine atom at the ortho position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorotrityl)methanol typically involves the reaction of trityl chloride with methanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The general reaction scheme is as follows: [ \text{Trityl chloride} + \text{Methanol} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where trityl chloride is reacted with methanol under controlled temperature and pressure conditions. The reaction is typically catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Chlorotrityl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trityl alcohol derivatives.
Reduction: Reduction reactions can convert this compound to trityl ethers.
Substitution: The chlorine atom in the trityl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed.
Major Products Formed:
Oxidation: Trityl alcohol derivatives.
Reduction: Trityl ethers.
Substitution: Various substituted trityl compounds.
Wissenschaftliche Forschungsanwendungen
(2-Chlorotrityl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis, particularly in peptide synthesis.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (2-Chlorotrityl)methanol involves its ability to act as a protecting group for various functional groups in organic synthesis. The trityl group provides steric hindrance, preventing unwanted reactions at the protected site. The compound can be selectively deprotected under mild acidic conditions, allowing for the controlled release of the protected functional group.
Vergleich Mit ähnlichen Verbindungen
Trityl Chloride: Used as a precursor in the synthesis of (2-Chlorotrityl)methanol.
Trityl Alcohol: Another trityl derivative with similar protecting group properties.
Trityl Ethers: Formed by the reduction of this compound.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for selective substitution reactions. This makes it a versatile compound in synthetic chemistry, offering more options for functional group protection and modification.
Eigenschaften
Molekularformel |
C20H17ClO |
|---|---|
Molekulargewicht |
308.8 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-2,2-diphenylethanol |
InChI |
InChI=1S/C20H17ClO/c21-19-14-8-7-13-18(19)20(15-22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,22H,15H2 |
InChI-Schlüssel |
KTWTTZFMTMZHRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CO)(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


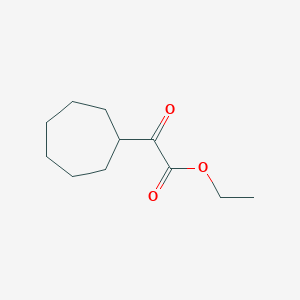
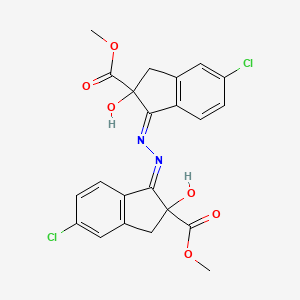
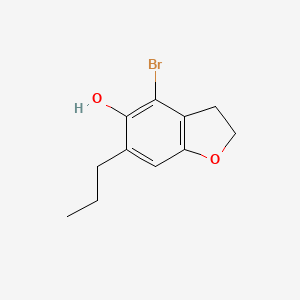

![2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)](/img/structure/B13849471.png)
![(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol](/img/structure/B13849475.png)
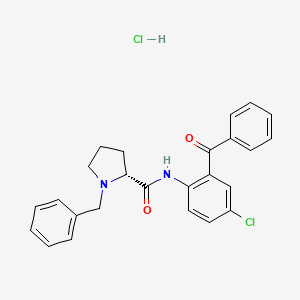
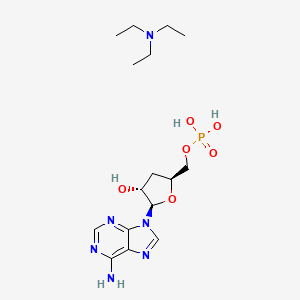


![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
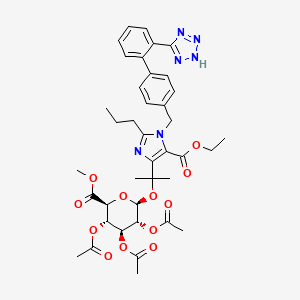
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
